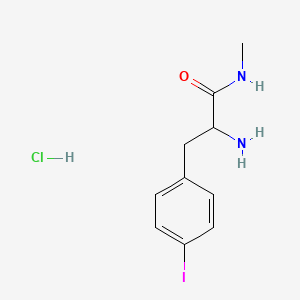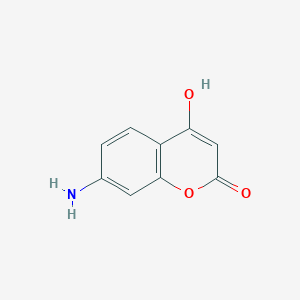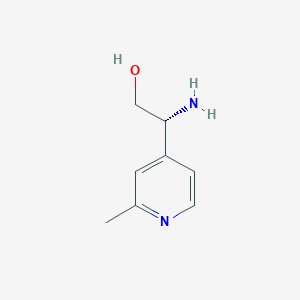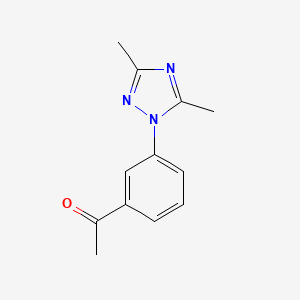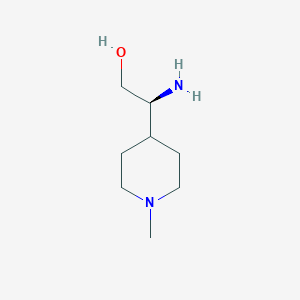
(S)-2-Amino-2-(1-methylpiperidin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol is a chiral compound with a specific stereochemistry It contains an amino group, a hydroxyl group, and a piperidine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as piperidine and methylamine.
Formation of Piperidine Derivative: The piperidine ring can be functionalized with a methyl group at the 4-position through alkylation reactions.
Introduction of Amino and Hydroxyl Groups:
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(1-methylpiperidin-3-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the piperidine ring.
(2S)-2-amino-2-(1-ethylpiperidin-4-yl)ethan-1-ol: Contains an ethyl group instead of a methyl group.
Uniqueness
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(9)6-11/h7-8,11H,2-6,9H2,1H3/t8-/m1/s1 |
Clave InChI |
UZMHQEINKCGOGP-MRVPVSSYSA-N |
SMILES isomérico |
CN1CCC(CC1)[C@@H](CO)N |
SMILES canónico |
CN1CCC(CC1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





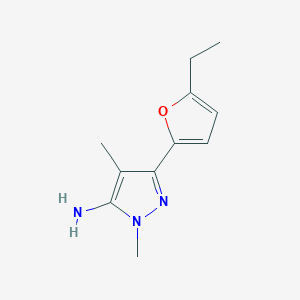
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)




